molecular formula C8H4F5NO4 B2798367 2-nitro-4-(pentafluoroethoxy)phenol CAS No. 60702-03-6

2-nitro-4-(pentafluoroethoxy)phenol

Cat. No.: B2798367
CAS No.: 60702-03-6
M. Wt: 273.115
InChI Key: NLAGJDQBQVSYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-4-(pentafluoroethoxy)phenol is a specialized fluorinated aromatic compound of significant interest in advanced chemical research and development. Its structure incorporates two key functional groups: a nitro group and a pentafluoroethoxy group, attached to a phenolic ring. This combination is designed to impart unique physicochemical properties, notably enhanced lipophilicity and metabolic stability, which are valuable for modifying the behavior of organic molecules . The primary research value of this compound lies in its potential as a key synthetic intermediate or building block. Researchers utilize such fluorinated phenols in the design and synthesis of novel compounds for agrochemical and pharmaceutical applications . The pentafluoroalkoxy group, in particular, is known to be one of the most lipophilic substituents available, which can drastically improve a molecule's ability to cross lipid membranes . This makes derivatives of this phenol promising candidates for creating bioactive molecules, including potential herbicides, insecticides, and pharmaceuticals, especially in the development of cardiovascular or antihypertensive agents . From a synthetic chemistry perspective, the phenolic hydroxyl group offers a handle for further functionalization, such as etherification or esterification, while the nitro group can be reduced to an amine, enabling the creation of azo dyes or other nitrogen-containing derivatives . The presence of strong electron-withdrawing groups also makes this compound a potential substrate in studies of nucleophilic aromatic substitution reactions. Handling should follow standard safety protocols for laboratory chemicals. While a specific safety data sheet for this exact compound was not identified, structurally similar nitrophenols are known to be harmful if swallowed and may cause skin and eye irritation . Researchers should consult the specific Safety Data Sheet (SDS) for this product prior to use and conduct all risk assessments. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO4/c9-7(10,11)8(12,13)18-4-1-2-6(15)5(3-4)14(16)17/h1-3,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAGJDQBQVSYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-(pentafluoroethoxy)phenol typically involves the nitration of 4-(1,1,2,2,2-pentafluoroethoxy)phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-(pentafluoroethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-nitro-4-(pentafluoroethoxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-nitro-4-(pentafluoroethoxy)phenol is primarily influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenol group can form hydrogen bonds and participate in various biochemical interactions. The pentafluoroethoxy group imparts unique electronic properties that can influence the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Structural Differences
2-Nitro-4-(pentafluoroethoxy)phenol C₈H₄F₅NO₄ (hypothetical) ~275.1 (estimated) -NO₂ (2), -OCF₂CF₃ (4) Pentafluoroethoxy group
2-Nitro-4-(trifluoromethyl)phenol C₇H₄F₃NO₃ 207.11 -NO₂ (2), -CF₃ (4) Trifluoromethyl instead of pentafluoroethoxy
Pentafluorophenol C₆HF₅O 184.06 -F (2,3,4,5,6) Fully fluorinated phenol, lacks nitro group
4-(Trifluoromethoxy)phenol C₇H₅F₃O₂ 178.11 -OCHF₂ (4) Trifluoromethoxy group, lacks nitro

Key Observations :

  • The pentafluoroethoxy group in this compound introduces higher electronegativity and steric bulk compared to trifluoromethyl (-CF₃) or trifluoromethoxy (-OCHF₂) groups. This likely increases acidity and lipophilicity relative to analogs .
  • The nitro group at position 2 enhances electron-withdrawing effects, stabilizing the phenoxide ion and increasing acidity compared to non-nitro-substituted fluorophenols .

Physicochemical Properties

Property This compound (Estimated) 2-Nitro-4-(trifluoromethyl)phenol Pentafluorophenol
Melting Point Not reported 41–45°C (benzaldehyde derivative) 35–37°C
Boiling Point ~273°C (predicted) 273.8°C (predicted) 143–145°C
Acidity (pKa) ~3–4 (estimated) ~4.5–5.0 ~5.3
Solubility Low in water; soluble in organic solvents Low in water Slightly soluble in water
Stability Likely sensitive to UV/heat due to nitro group Photodecomposes (e.g., fluorodifen derivative) Stable under inert conditions

Key Observations :

  • The nitro group in both this compound and 2-nitro-4-(trifluoromethyl)phenol contributes to photodegradation risks, as seen in fluorodifen derivatives .
  • Pentafluorophenol exhibits lower acidity than nitro-substituted analogs, highlighting the electron-withdrawing synergy between nitro and fluorinated groups .

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